molecular formula C6F4I2 B1199613 1,2,4,5-Tetrafluoro-3,6-diiodobenzene CAS No. 392-57-4

1,2,4,5-Tetrafluoro-3,6-diiodobenzene

Cat. No. B1199613
CAS RN: 392-57-4
M. Wt: 401.87 g/mol
InChI Key: VIXRAZODEODOJF-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3,6-diiodobenzene is a compound that has been used in various chemical reactions . The molecular formula of this compound is C6F4I2 .


Synthesis Analysis

The synthesis of 1,2,4,5-Tetrafluoro-3,6-diiodobenzene can be achieved through the Sandmeyer reaction. This method involves the reaction of 1,2,3,4-tetrafluoro-5,6-dichlorobenzene with sodium iodide in the presence of acetone. The reaction proceeds via the displacement of the chlorine atoms by iodine atoms, resulting in the formation of the desired product .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrafluoro-3,6-diiodobenzene comprises a half-molecule of 1,2,4,5-tetrafluoro-3,6-diiodobenzene. The molecule is almost planar (r.m.s. deviation of all 12 atoms = 0.016 Å) and is completed by crystallographic inversion symmetry .


Chemical Reactions Analysis

1,2,4,5-Tetrafluoro-3,6-diiodobenzene forms trimeric complexes as new, halogen-bonded mesogens with two molecules of alkoxystilbazole . It has also been found to be effective in the synthesis of red and green fluorescent dyes .


Physical And Chemical Properties Analysis

1,2,4,5-Tetrafluoro-3,6-diiodobenzene is a white crystalline solid with a molecular weight of 401.867 g/mol . It has a melting point of 108-110°C . The compound is insoluble in water but soluble in organic solvents such as chloroform, acetone, and benzene .

Scientific Research Applications

Halogen-Bonded Mesogens

1,4-Diiodotetrafluorobenzene forms trimeric complexes as new, halogen-bonded mesogens when combined with two molecules of alkoxystilbazole . These mesogens exhibit interesting properties related to molecular alignment and self-assembly, which are relevant in liquid crystal research and materials science.

Cocrystallization and Halogen Bonding

1,4-Diiodotetrafluorobenzene serves as a ditopic perfluorinated iodobenzene used for cocrystallization with other compounds. Specifically, it acts as a halogen bonding donor in cocrystals. Researchers have explored its use in creating cocrystals with enhanced emission efficiency, particularly in phosphorescent systems involving polycyclic aromatic hydrocarbons .

Electron Density Studies

An electron density study investigated the halogen-bonded complex formed between 1,4-diiodotetrafluorobenzene and 4,4′-dipyridyl-N,N′-dioxide at low temperature (90K) . Such studies provide valuable insights into molecular interactions and crystal structures.

Mechanism of Action

Target of Action

1,4-Diiodotetrafluorobenzene is primarily used as a halogen bonding donor . It forms complexes with various halogen-bonding acceptors, such as polycyclic aromatic hydrocarbons . The compound’s primary role is to act as a functional synthon, linking molecules through halogen bonding .

Mode of Action

The compound interacts with its targets through halogen bonding . It acts as a cement, linking molecules like carbazole and alkoxystilbazole through halogen bonding. The compound also serves as a heavy atom perturber, enhancing the phosphorescence of the emitter molecule by spin–orbital coupling .

Biochemical Pathways

The compound’s action affects the phosphorescent properties of the target molecules . It enhances the phosphorescence of the emitter molecule by spin–orbital coupling . This effect is significant in the preparation of phosphorescent cocrystals with polycyclic aromatic hydrocarbons .

Result of Action

The primary result of the compound’s action is the formation of phosphorescent cocrystals . These cocrystals exhibit strong phosphorescence at room temperature . The compound’s action also leads to the formation of trimeric complexes and new halogen-bonded mesogens .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the formation of cocrystals can be easily achieved in water by dropping water into an ethanol solution of 1,4-Diiodotetrafluorobenzene and carbazole . The local molecular environment created by the compound in cocrystals is also crucial in modulating the phosphorescent behaviors .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRAZODEODOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)F)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192444
Record name 1,2,4,5-Tetrafluoro-3,6-diiodobenzene
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Molecular Weight

401.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

392-57-4
Record name 1,4-Diiodotetrafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-57-4
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Record name 1,2,4,5-Tetrafluoro-3,6-diiodobenzene
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Record name 1,2,4,5-Tetrafluoro-3,6-diiodobenzene
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Record name 1,2,4,5-tetrafluoro-3,6-diiodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of interaction of 1,4-DITFB with other molecules?

A1: 1,4-DITFB primarily interacts with other molecules through halogen bonding (XB). [, , , , , , , , , , , , , , , , , , , , , ] Halogen bonding is a noncovalent interaction that occurs between an electrophilic region associated with a halogen atom (the halogen bond donor) and a nucleophilic region in another molecule (the halogen bond acceptor). [, , , , , , , , , , , , , , , , , , , , , ]

Q2: What types of molecules can act as halogen bond acceptors with 1,4-DITFB?

A2: A wide variety of molecules can act as halogen bond acceptors with 1,4-DITFB, including:* Nitrogen-containing heterocycles: Pyridine, pyrazine, phenanthroline, bipyrimidine, thiadiazole derivatives. [, , , , , , , , ]* Oxygen-containing compounds: Sulfoxides, pyridine N-oxides. [, , , ]* Sulfur-containing compounds: Thiourea derivatives, dibenzothiophene, thiopyridine. [, , ]* Halide ions: Chloride, bromide, iodide. [, ]* π-systems: Aromatic hydrocarbons like pyrene, naphthalene, phenanthrene, biphenyl, fluorene. [, , , ]

Q3: What types of supramolecular structures can be formed through halogen bonding with 1,4-DITFB?

A3: Halogen bonding with 1,4-DITFB can lead to the formation of various supramolecular architectures:* One-dimensional chains: Often observed with monodentate halogen bond acceptors. [, , , , , , , , , , ] * Two-dimensional layers: Can be formed through combinations of halogen bonding and other interactions like π-stacking. [, , , ]* Three-dimensional networks: Possible with ditopic acceptors or through a combination of halogen bonding and other noncovalent interactions. [, , , , , ] * Discrete supramolecular assemblies: Such as trimeric adducts, are observed with certain ligands like terpyridine. []

Q4: What is the significance of halogen bond directionality in 1,4-DITFB cocrystals?

A4: The linear geometry of 1,4-DITFB and the directionality of the halogen bond contribute to the formation of well-defined supramolecular structures. [, , , , , , , , , , , , , , ] This directionality can be exploited for crystal engineering purposes.

Q5: How does the halogen bond strength in 1,4-DITFB cocrystals compare to other noncovalent interactions?

A5: Halogen bonds are generally weaker than typical hydrogen bonds, but they can be comparable in strength to some other noncovalent interactions, such as π-stacking. [, , , , , , , , , , , , , , ] The strength of the halogen bond can be influenced by factors like the nature of the halogen bond acceptor, the presence of other intermolecular interactions, and the electronic environment of the interacting molecules. [, , , , , , , , , , , , , , ]

Q6: What is the molecular formula and weight of 1,4-DITFB?

A6: The molecular formula of 1,4-DITFB is C6F4I2, and its molecular weight is 409.88 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize 1,4-DITFB and its cocrystals?

A7: Common spectroscopic techniques used to characterize 1,4-DITFB and its cocrystals include:* Single-crystal X-ray diffraction: This technique provides detailed information about the molecular structure, intermolecular interactions, and crystal packing. [, , , , , , , , , , , , , , , , , , , , , , ] * Infrared (IR) and Raman spectroscopy: These vibrational spectroscopic methods can provide evidence of halogen bond formation by revealing shifts in characteristic vibrational bands of the interacting molecules. [, , , , , , , ]* Nuclear Magnetic Resonance (NMR) spectroscopy: Solid-state NMR, particularly 13C, 19F, and 17O NMR, can be used to study halogen bonding and other interactions in the solid state. [, , ] Solution-state NMR can also be employed to investigate halogen bond formation in solution. [, ]

Q8: What spectral changes are observed upon halogen bond formation between 1,4-DITFB and other molecules?

A8: Spectroscopic changes upon halogen bond formation include:* IR and Raman spectroscopy: Small shifts of the 1,4-DITFB vibrational bands to lower frequencies. [, , , , , ]* NMR spectroscopy: Subtle changes in carbon-13 chemical shifts, with an increase in the shift of the carbon directly bonded to iodine. []

Q9: How does the stability of 1,4-DITFB cocrystals compare to the pure components?

A9: The stability of cocrystals, including those with 1,4-DITFB, can vary depending on the strength and nature of the intermolecular interactions present. In some cases, cocrystallization can enhance the stability of the individual components. [, , , , , ]

Q10: Are there any known applications of 1,4-DITFB cocrystals in material science?

A10: The ability of 1,4-DITFB to form well-defined supramolecular architectures through halogen bonding makes it a promising building block for crystal engineering and the development of functional materials. Potential applications include:* Luminescent materials: 1,4-DITFB can act as a heavy atom perturber, enhancing the phosphorescence of certain molecules through spin-orbit coupling. [, , , , ] This has potential applications in organic light-emitting diodes (OLEDs) and other photonics technologies. [, , , , ]* Sensors: The sensitivity of halogen bonding to external stimuli makes cocrystals containing 1,4-DITFB potentially useful in sensing applications.* Drug delivery: Cocrystallization with 1,4-DITFB can alter the physicochemical properties of active pharmaceutical ingredients (APIs), potentially improving their solubility, bioavailability, or stability. []

Q11: What are some of the challenges in utilizing 1,4-DITFB for material applications?

A11: Challenges include:* Stability under various conditions (temperature, humidity, etc.). * Scalability and cost-effectiveness of cocrystal synthesis.* Control over polymorphism and cocrystal stoichiometry.

Q12: How is computational chemistry used to study halogen bonding in 1,4-DITFB systems?

A12: Computational methods are valuable tools for:* Geometry optimization and energy calculations: Density functional theory (DFT) calculations can be used to determine the optimal geometries of 1,4-DITFB cocrystals and to estimate the strength of halogen bonds and other noncovalent interactions. [, , , , , , , , , , , , , , , ]* Electron density analysis: Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution in halogen bonds, providing insights into their nature and strength. [, , , ] * Predicting crystal structures: Crystal structure prediction (CSP) methods can be used to explore possible crystal packing arrangements of 1,4-DITFB with different molecules.

Q13: How does the structure of the halogen bond acceptor influence the strength of the halogen bond with 1,4-DITFB?

A13: Key factors include:* Electron donating ability: Stronger halogen bond acceptors (e.g., those with more electron-donating groups) generally form stronger halogen bonds with 1,4-DITFB. [, , , , , , , , , , , , , , ] * Steric hindrance: Bulky substituents on the halogen bond acceptor can weaken the interaction by hindering close approach of the donor and acceptor. [, ]

Q14: Are there any studies exploring the use of other halogenated benzenes for similar applications?

A14: Yes, research has explored the use of other halogenated benzenes, such as 1,3-diiodotetrafluorobenzene, 1,3,5-triiodotrifluorobenzene, and 1,2-diiodotetrafluorobenzene, for similar applications. [, , , , ] The choice of halogen bond donor can influence the strength and directionality of the interaction, impacting the properties and applications of the resulting cocrystals.

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